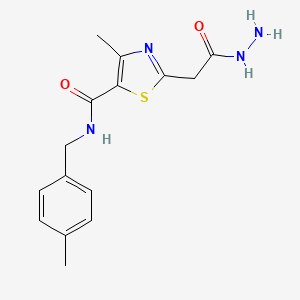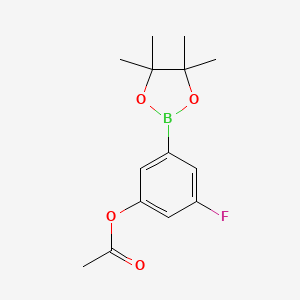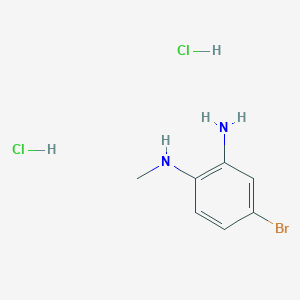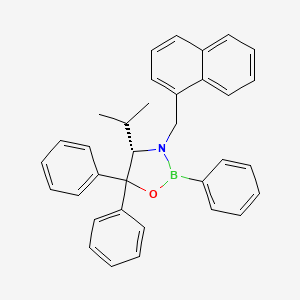
3-Bromo-4-chloro-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Halogenated Compounds in Environmental Science
Research on Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) sheds light on the environmental impact of brominated and chlorinated compounds. These substances, similar in structure to 3-Bromo-4-chloro-5-methoxybenzoic acid, are by-products of combustion processes involving brominated flame retardants. They have been identified as environmental contaminants with potential toxic effects comparable to their chlorinated counterparts (PCDDs and PCDFs). The study highlights the environmental persistence and toxicology of such compounds, suggesting the importance of understanding the behavior and impact of halogenated benzoic acids in environmental science (Mennear & Lee, 1994).
Chemistry and Material Science
Halogen···halogen interactions in organic crystals, including those involving brominated compounds, have been extensively studied for their potential in designing cocrystals with specific properties. A study on the modularity of synthons in cocrystals of 4-bromobenzamide with dicarboxylic acids, for instance, highlights the strategic use of halogen interactions in the synthesis of novel materials. This research could be relevant for understanding how this compound might interact with other molecules in the formation of cocrystals, potentially useful in pharmaceuticals, materials science, and organic synthesis (Tothadi, Joseph, & Desiraju, 2013).
Environmental Remediation
The application of redox mediators in conjunction with oxidoreductive enzymes has been explored for the treatment of pollutants, including halogenated organic compounds. This approach has shown promise in degrading recalcitrant compounds efficiently, suggesting that this compound could be a subject of study for its degradation or transformation in environmental remediation efforts (Husain & Husain, 2007).
Antioxidant and Biological Studies
Research on the antioxidant evaluation of isoxazolone derivatives highlights the biological significance of compounds with halogen atoms in their structure. Although the study does not specifically mention this compound, it provides a basis for investigating halogenated compounds for their potential antioxidant and medicinal properties. This opens up avenues for research into the biological activities of this compound and its derivatives (Laroum et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
Based on its structural similarity to other compounds used in the synthesis of sglt2 inhibitors, it may interact with its targets to inhibit the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
As a potential precursor to sglt2 inhibitors, it may impact the sodium-glucose transport proteins, which play a crucial role in glucose reabsorption in the kidneys .
Result of Action
If it acts similarly to sglt2 inhibitors, it could potentially reduce blood glucose levels, which would be beneficial for the treatment of type 2 diabetes .
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFRDMLPBOPNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino}propanoic acid](/img/structure/B6309263.png)
![3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)
amino}propanoic acid](/img/structure/B6309274.png)
![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B6309283.png)

amino}propanoic acid](/img/structure/B6309299.png)
amino}propanoic acid](/img/structure/B6309305.png)
![(3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[45]dec-3-yl)methyl]benzoicacid](/img/structure/B6309312.png)

![7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B6309336.png)



